3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
The synthesis of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 3-bromo-5-fluoroaniline with N-methoxy-N-methylamine in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . The reaction is carried out in solvents like methanol, isopropyl alcohol, or acetonitrile, which can solubilize DMT-MM . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The methoxy and methyl groups further modulate its chemical properties, influencing its solubility and reactivity .
Comparison with Similar Compounds
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide: Similar in structure but with the fluorine atom at a different position on the benzene ring.
N-Methoxy-N-methylbenzamide: Lacks the bromine and fluorine atoms, resulting in different chemical properties.
2-Bromo-5-fluoro-N-methylbenzamide: Similar but with the methoxy group replaced by a methyl group.
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-bromo-5-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRZFPDSMPZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.